molecular formula C8H11NO B1625586 2-Oxocycloheptanecarbonitrile CAS No. 7391-45-9

2-Oxocycloheptanecarbonitrile

Cat. No.: B1625586
CAS No.: 7391-45-9
M. Wt: 137.18 g/mol
InChI Key: BRYGFWGUISGAND-UHFFFAOYSA-N
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Description

2-Oxocycloheptanecarbonitrile is a cyclic organic compound with the chemical formula C8H9NO. It is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. This compound is characterized by a seven-membered ring structure with a ketone and a nitrile functional group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxocycloheptanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a heptanone derivative, in the presence of a nitrile source. The reaction typically requires a strong acid or base as a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Oxocycloheptanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of amine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxocycloheptanecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Oxocycloheptanecarbonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary widely based on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxocyclopentanecarbonitrile: A five-membered ring analog with similar functional groups.

    2-Oxocyclohexanecarbonitrile: A six-membered ring analog with similar functional groups.

Uniqueness

2-Oxocycloheptanecarbonitrile is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs

Properties

IUPAC Name

2-oxocycloheptane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-4-2-1-3-5-8(7)10/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYGFWGUISGAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484962
Record name 2-Oxocycloheptanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7391-45-9
Record name 2-Oxocycloheptanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7391-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocycloheptanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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